molecular formula C11H16BrNO3 B1412488 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 1698975-19-7

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B1412488
CAS No.: 1698975-19-7
M. Wt: 290.15 g/mol
InChI Key: AEDRZFCHQQYICG-UHFFFAOYSA-N
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Description

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline is an organic compound with the molecular formula C11H16BrNO3 It is characterized by the presence of a bromine atom at the 4th position and a complex ether chain at the 3rd position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the bromination of aniline derivatives followed by the introduction of the ether chain. One common method includes:

    Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Etherification: The brominated aniline is then reacted with 2-(2-methoxyethoxy)ethanol under basic conditions to introduce the ether chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ether chain can influence its solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline
  • 4-Bromo-3-(2-methoxyethoxy)aniline

Uniqueness

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its specific substitution pattern and the presence of a long ether chain, which can significantly influence its chemical and physical properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDRZFCHQQYICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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